依他夸隆

描述

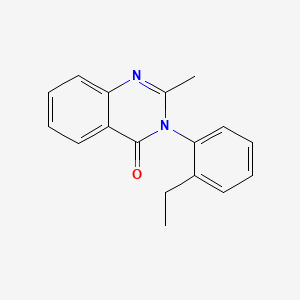

Etaqualone, also known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one, is a quinazolinone-class compound that was developed in the 1960s. It is an analogue of methaqualone and has sedative, hypnotic, muscle relaxant, and central nervous system depressant properties. Etaqualone acts as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor, which contributes to its pharmacological effects .

科学研究应用

Chemistry

Etaqualone is utilized as a reference standard in analytical chemistry. It plays a critical role in the development of detection methods using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These applications are essential for identifying and quantifying the compound in various samples.

Biology

Research has focused on etaqualone's interaction with gamma-aminobutyric acid A receptors. Studies indicate that it may have potential therapeutic uses in treating conditions like insomnia and anxiety due to its anxiolytic properties. Additionally, its effects on cognitive functions have been explored, positioning it as a candidate for addressing cognitive deficits associated with neurodegenerative diseases.

Medicine

The sedative and muscle relaxant properties of etaqualone have been investigated for therapeutic applications. However, its clinical use is limited due to risks associated with dependence and abuse. Despite this, there is ongoing research into its potential use in pharmacological formulations aimed at smoking cessation and cognitive enhancement.

Industry

In pharmaceutical development, etaqualone serves as a precursor for synthesizing related quinazolinone derivatives. This aspect highlights its importance in creating new compounds with potential therapeutic benefits.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of etaqualone:

- Cognitive Function Studies : Research has indicated that etaqualone may enhance cognitive function by modulating neurotransmitter systems. For instance, one study demonstrated its efficacy in improving memory performance in animal models.

- Smoking Cessation Trials : Clinical trials have explored etaqualone's role in smoking cessation programs by mimicking nicotine's effects without the harmful components of tobacco.

- Neuroprotective Effects : Investigations into etaqualone's neuroprotective properties have shown promise in protecting neurons from damage associated with various neurodegenerative conditions.

Analytical Methods for Detection

Recent advancements in analytical techniques have improved the detection and quantification of etaqualone:

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A sensitive method was established for detecting etaqualone in human hair samples, demonstrating high precision and accuracy (correlation coefficient 0.9993) across a concentration range of 1-100 pg/mg . This method enhances forensic investigations and public health assessments regarding substance abuse.

作用机制

Target of Action

Etaqualone, also known as Aolan, is a quinazolinone-class GABAergic . It primarily targets the β-subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

Etaqualone acts as an agonist at the β-subtype of the GABA A receptor . This means it binds to this receptor and enhances its activity. The activation of the GABA A receptor increases the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more difficult for the neuron to generate an action potential, thereby exerting a net inhibitory effect on neurotransmission .

Biochemical Pathways

This can lead to a range of downstream effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

It is known that etaqualone can be administered orally . The dosage and effects are reported to be similar to those of methaqualone, but shorter acting and slightly weaker . Typical reports use between 50 and 500 mg of Etaqualone, depending on desired effects .

Result of Action

The molecular and cellular effects of Etaqualone’s action primarily involve the enhancement of GABAergic neurotransmission, leading to an overall inhibitory effect on neural activity. This results in a range of pharmacological effects, including sedation, muscle relaxation, and anxiolysis . Recreational effects include euphoria, relaxation, increased sociability and sexuality, reduction of short-term memory, and loss of coordination .

Action Environment

It is known that the effects of etaqualone, like other gabaergic drugs, can be potentiated by other depressants, including alcohol . This suggests that the presence of other substances in the body can influence the action, efficacy, and stability of Etaqualone. Furthermore, individual factors such as the user’s age, health status, and genetic factors may also influence the drug’s effects .

生化分析

Biochemical Properties

Etaqualone interacts with the β-subtype of the GABA A receptor . This interaction results in its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties .

Cellular Effects

Etaqualone influences cell function by increasing the sensitivity of GABA A receptors . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Etaqualone involves its agonist activity at the β-subtype of the GABA A receptor . This leads to increased sensitivity of these receptors, resulting in its various effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of etaqualone typically involves the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride. This reaction yields etaqualone through a cyclization process .

Industrial Production Methods: Industrial production of etaqualone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound can be isolated as a free base, which is insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .

化学反应分析

Types of Reactions: Etaqualone undergoes various chemical reactions, including:

Oxidation: Etaqualone can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to different analogues.

Substitution: Substitution reactions can occur at the phenyl ring or the quinazolinone ring, resulting in various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which may have different pharmacological properties .

相似化合物的比较

Methaqualone: An analogue of etaqualone with similar sedative and hypnotic properties but longer-acting and more potent.

Methoxyqualone: Another analogue with similar pharmacological effects but different chemical structure.

Mecloqualone: A derivative with additional chlorine atoms, leading to different pharmacological properties.

Uniqueness of Etaqualone: Etaqualone is unique due to its specific interaction with the β-subtype of the gamma-aminobutyric acid A receptor, resulting in a distinct pharmacological profile. Its shorter duration of action compared to methaqualone makes it less potent but also potentially safer in terms of overdose risk .

生物活性

Etaqualone is a sedative-hypnotic drug that belongs to the class of compounds known as quinazolinones. Initially developed in the 1960s, it was primarily used for its anxiolytic and hypnotic properties. However, due to its potential for abuse and dependence, its clinical use has diminished significantly. This article explores the biological activity of etaqualone, including its pharmacodynamics, pharmacokinetics, and reported case studies.

Pharmacodynamics

Mechanism of Action

Etaqualone exerts its effects primarily through modulation of the GABA (gamma-aminobutyric acid) receptor. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This results in sedative and anxiolytic effects, which are similar to those produced by benzodiazepines but with a distinct chemical structure.

Receptor Interaction

Research indicates that etaqualone binds to the GABA_A receptor at a site distinct from benzodiazepines, potentially leading to different pharmacological profiles and side effects. The compound's interaction with other neurotransmitter systems remains less understood but is critical for evaluating its overall biological activity.

Pharmacokinetics

Absorption and Distribution

Etaqualone is well-absorbed following oral administration, with peak plasma concentrations typically occurring within 30 to 60 minutes. The compound exhibits high lipid solubility, which facilitates its distribution across the blood-brain barrier.

Metabolism

The metabolism of etaqualone occurs primarily in the liver through cytochrome P450 enzymes. The main metabolic pathways include hydroxylation and conjugation, leading to various metabolites that may also exhibit biological activity.

Excretion

The elimination half-life of etaqualone ranges from 1.5 to 5 hours, depending on individual metabolic factors and dosage. Excretion primarily occurs via urine, with both unchanged drug and metabolites present.

Biological Activity Overview

The biological activity of etaqualone can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Sedative Effects | Induces sleep and relaxation; commonly used for insomnia. |

| Anxiolytic Effects | Reduces anxiety levels; utilized in some therapeutic settings. |

| Muscle Relaxant | Exhibits muscle relaxant properties through CNS depression. |

| Potential for Abuse | High potential for dependence; users report compulsive re-dosing behavior. |

Case Studies

Several case studies have highlighted both therapeutic uses and adverse effects associated with etaqualone:

-

Case Study on Euphoria and Dependence :

A user reported significant euphoria when using etaqualone via smoking or vaporization, with rapid onset of effects (10 seconds) but a short duration (15-25 minutes). This method led to compulsive re-dosing behaviors due to the rapid stimulation of the reward system . -

Adverse Effects Observed in Clinical Settings :

In a clinical observation involving patients treated with etaqualone, side effects included severe physical discoordination, impaired vision, and short-term memory loss. Users noted that high doses (over 800 mg) resulted in diminishing returns regarding desired effects . -

Comparative Analysis with Other Sedatives :

A comparative study indicated that while etaqualone shares some properties with benzodiazepines, it also has unique side effects that may pose risks for users, particularly regarding respiratory depression when combined with other CNS depressants .

属性

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。